molecular formula C12H15BO4 B1526084 (5-Butoxybenzofuran-2-yl)boronic acid CAS No. 939054-46-3

(5-Butoxybenzofuran-2-yl)boronic acid

Cat. No.: B1526084
CAS No.: 939054-46-3
M. Wt: 234.06 g/mol
InChI Key: OCAUYIYFGYYRER-UHFFFAOYSA-N
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Description

(5-Butoxybenzofuran-2-yl)boronic acid is a boronic acid derivative with a butoxy group attached to the benzofuran ring at the 5-position

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 5-butoxybenzofuran with a boronic acid derivative under suitable reaction conditions, such as using a boronic acid ester and a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

  • Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Various oxidized derivatives of the benzofuran ring.

  • Reduction: Reduced forms of the boronic acid group.

Scientific Research Applications

(5-Butoxybenzofuran-2-yl)boronic acid has several applications in scientific research:

  • Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of materials and chemicals that require specific boronic acid functionalities.

Mechanism of Action

The mechanism by which (5-Butoxybenzofuran-2-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The molecular targets and pathways involved are typically related to the specific reactions and compounds being synthesized.

Comparison with Similar Compounds

  • 2-Benzofuranylboronic acid: Similar structure but lacks the butoxy group.

  • 2-Furanylboronic acid: Similar boronic acid functionality but different aromatic ring structure.

Uniqueness: (5-Butoxybenzofuran-2-yl)boronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and applications compared to other boronic acids.

Properties

IUPAC Name

(5-butoxy-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO4/c1-2-3-6-16-10-4-5-11-9(7-10)8-12(17-11)13(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAUYIYFGYYRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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